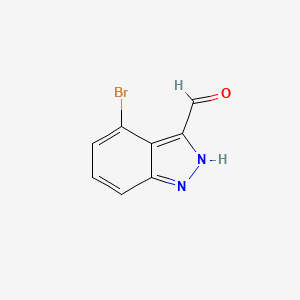

4-Bromo-1H-indazole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-1H-indazole-3-carbaldehyde is a derivative of indazole which has a heterocyclic structure made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biologic and pharmaceutic agents .

Synthesis Analysis

The synthesis of 4-Bromo-1H-indazole-3-carbaldehyde can be achieved by the nitrosation of indoles in a slightly acidic environment . A practical synthesis of 1H-indazole is presented in the literature, where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-indazole-3-carbaldehyde is characterized by a heterocyclic structure made up of benzene and pyrazole rings . This structure is ideal for the synthesis of active molecules .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Scientific Research Applications

Synthesis of Indazoles

4-Bromo-1H-indazole-3-carbaldehyde can be used in the synthesis of 1H- and 2H-indazoles . The strategies for this synthesis include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Medicinal Applications

Indazole-containing heterocyclic compounds, which can be synthesized from 4-Bromo-1H-indazole-3-carbaldehyde, have a wide variety of medicinal applications . These include use as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Synthesis of Indole Derivatives

4-Bromo-1H-indazole-3-carbaldehyde can be used in the synthesis of indole derivatives . Indole derivatives are important types of molecules and natural products and play a main role in cell biology .

Treatment of Various Disorders

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Dual Inhibitor Synthesis

4-Bromo-1H-indazole-3-carbaldehyde is a pharmaceutical intermediate that can be used to prepare dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways .

Aldose Reductase Inhibitors

The derivatives of 4-Bromo-1H-indazole-3-carbaldehyde have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors .

Mechanism of Action

Target of Action

4-Bromo-1H-indazole-3-carbaldehyde is a key building block for the assembly of azepino[3,4,5-cd]indoles and spiroindolines . It has been explored for its potential therapeutic applications, particularly in the synthesis of active molecules .

Mode of Action

It’s known that the compound is used in multicomponent reactions (mcrs) to generate biologically active structures . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Biochemical Pathways

It’s known that indazole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . These derivatives play a significant role in cell biology .

Result of Action

It’s known that the compound is used in the synthesis of active molecules . The resulting molecules could have various biologically vital properties .

Safety and Hazards

4-Bromo-1H-indazole-3-carbaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions of 4-Bromo-1H-indazole-3-carbaldehyde research could involve further exploitation in the assembly of pharmaceutically interesting scaffolds . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation .

properties

IUPAC Name |

4-bromo-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPWFKJANMVAIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646266 |

Source

|

| Record name | 4-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1H-indazole-3-carbaldehyde | |

CAS RN |

885521-76-6 |

Source

|

| Record name | 4-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)